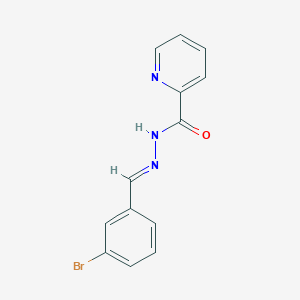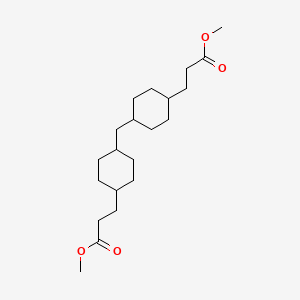
N'-(3-bromobenzylidene)-2-pyridinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-bromobenzylidene)-2-pyridinecarbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a bromobenzylidene group attached to a pyridinecarbohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-bromobenzylidene)-2-pyridinecarbohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 2-pyridinecarbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(3-bromobenzylidene)-2-pyridinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-bromobenzylidene)-2-pyridinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
N’-(3-bromobenzylidene)-2-pyridinecarbohydrazide has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of N’-(3-bromobenzylidene)-2-pyridinecarbohydrazide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(4-bromobenzylidene)-2-pyridinecarbohydrazide
- N’-(3-hydroxybenzylidene)-2-pyridinecarbohydrazide
- N’-(3-bromobenzylidene)-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(3-bromobenzylidene)-2-pyridinecarbohydrazide is unique due to the presence of both the bromobenzylidene and pyridinecarbohydrazide groups, which confer specific chemical reactivity and biological activity. Its bromine atom allows for further functionalization, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H10BrN3O |
|---|---|
Peso molecular |
304.14 g/mol |
Nombre IUPAC |
N-[(E)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H10BrN3O/c14-11-5-3-4-10(8-11)9-16-17-13(18)12-6-1-2-7-15-12/h1-9H,(H,17,18)/b16-9+ |
Clave InChI |
MTGQLKJIZUCMQL-CXUHLZMHSA-N |
SMILES isomérico |
C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=CC=C2)Br |
SMILES canónico |
C1=CC=NC(=C1)C(=O)NN=CC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B11972706.png)

![8-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11972711.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11972721.png)
![6-phenyl-2-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B11972725.png)
![4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B11972727.png)

![diethyl [(4-chlorophenyl)sulfonyl][(E)-(4-methylphenyl)diazenyl]propanedioate](/img/structure/B11972740.png)
![(3Z)-1-(4-chlorobenzyl)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11972745.png)

![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11972749.png)

![9-methyl-2-[(2-phenylethyl)amino]-3-{(E)-[(2-phenylethyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11972757.png)
![2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}acetamide](/img/structure/B11972768.png)
